[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid
Description
[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including oxo, phenoxy, and sulfonic acid groups, which contribute to its reactivity and versatility in chemical reactions.
Properties
IUPAC Name |
2-oxo-2-[2-[[2-oxo-2-(4-phenoxyanilino)acetyl]amino]anilino]-1-phenylethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O7S/c32-26(25(39(35,36)37)19-9-3-1-4-10-19)30-23-13-7-8-14-24(23)31-28(34)27(33)29-20-15-17-22(18-16-20)38-21-11-5-2-6-12-21/h1-18,25H,(H,29,33)(H,30,32)(H,31,34)(H,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLYTRTLQRVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2NC(=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-phenoxyaniline and an appropriate oxo compound, followed by acetylation and sulfonation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced reactors and purification systems. The choice of raw materials, reaction conditions, and purification techniques are optimized to achieve cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
Scientific Research Applications
[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid include:
- 4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid
- 2-[2-(3-methoxyphenyl)ethylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 2-[2-(4-hydroxyphenyl)ethylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid .
Uniqueness
Its structural complexity allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Biological Activity
The compound (2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoylmethanesulfonic acid is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates multiple functional groups that may contribute to its biological activity, including carbamoyl and sulfonic acid moieties.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, which are critical enzymes in the apoptotic pathway.
Key Mechanisms:
- Caspase Activation : The compound promotes the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, indicating its potential as an anticancer agent .
- Inhibition of Tumor Growth : In preclinical studies, derivatives related to this compound exhibited significant tumor growth inhibition in xenograft models, suggesting its efficacy against various cancers .
Biological Activity Data
A summary table of the biological activities observed for (2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoylmethanesulfonic acid and related compounds is presented below:
Case Studies
- Colorectal Cancer Model : In a study utilizing human colorectal DLD-1 cells, the compound demonstrated a potent ability to induce apoptosis and inhibit tumor growth, highlighting its potential as a therapeutic agent for colorectal cancer .
- Xenograft Studies : Further investigation into xenograft models showed that administration of related compounds resulted in significant tumor size reduction, reinforcing the anticancer potential of this class of compounds .
Q & A
Basic: What analytical techniques are recommended for structural characterization of (2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoylmethanesulfonic acid?
Methodological Answer:
To confirm the compound's structure, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to map proton and carbon environments, particularly focusing on carbamoyl and sulfonic acid groups. High-Resolution Mass Spectrometry (HRMS) is critical for determining molecular weight and fragmentation patterns, especially for verifying the methanesulfonic acid moiety . Fourier-Transform Infrared Spectroscopy (FTIR) can identify functional groups like amide C=O stretches (~1650 cm⁻¹) and sulfonic acid S=O vibrations (~1150–1250 cm⁻¹). For crystallinity assessment, X-ray Diffraction (XRD) is recommended if single crystals are obtainable.
Basic: What in vitro models are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
For initial bioactivity studies, use antimicrobial assays (e.g., broth microdilution against Staphylococcus aureus or Escherichia coli) to evaluate growth inhibition, given structural similarities to sulfonamide-based antimicrobial agents . Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) are recommended due to the compound’s sulfonic acid group, which may interfere with cellular metabolism. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments to account for variability.
Advanced: How can synthetic yield be optimized for this compound, given its complex carbamoyl and sulfonic acid groups?
Methodological Answer:
Optimize reaction conditions based on analogous syntheses:
- Coupling Reagents : Use N,N'-Dicyclohexylcarbodiimide (DCC) or HATU for amide bond formation, with N-Hydroxysuccinimide (NHS) to minimize racemization .
- Solvent System : Employ dimethylformamide (DMF) or dichloromethane (DCM) for solubility of intermediates.
- Temperature Control : Maintain 0–5°C during sulfonic acid group introduction to prevent side reactions (e.g., sulfonation of aromatic rings) .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the final product.
Advanced: How to resolve discrepancies between computational binding predictions and experimental data for this compound’s protein targets?
Methodological Answer:
If AutoDock Vina predicts strong binding to a target (e.g., cyclooxygenase-2) but experimental assays show weak affinity:
Validate Docking Parameters : Adjust grid box size to fully encompass the active site and include flexible side chains.
Cross-Validate with MD Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns.
Experimental Triangulation : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics and thermodynamics .
Check Protonation States : The sulfonic acid group’s ionization (pH-dependent) may affect docking scores; use PROPKA to predict pKa .
Advanced: What strategies are recommended for mechanistic studies of this compound’s biological activity?
Methodological Answer:
For target identification and mechanism:
Chemical Proteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative to pull down interacting proteins .
Gene Expression Profiling : Perform RNA-seq on treated cells to identify pathways modulated by the compound (e.g., NF-κB or MAPK).
Metabolomic Analysis : Use LC-MS to track changes in metabolites (e.g., ATP, NADH) linked to sulfonic acid-mediated enzyme inhibition .
Basic: How to assess the compound’s stability under varying pH conditions for storage and experimental use?
Methodological Answer:
Conduct accelerated stability studies :
- Prepare solutions in buffers (pH 2–9) and store at 25°C and 40°C.
- Monitor degradation via HPLC-UV at 254 nm weekly for 4 weeks.
- For hydrolytic stability, focus on the carbamoyl bonds (pH > 7) and sulfonic acid group (stable across pH) .
Advanced: How to design SAR studies for derivatives of this compound to enhance bioactivity?
Methodological Answer:
For structure-activity relationship (SAR) studies:
Core Modifications : Replace the 4-phenoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
Functional Group Variations : Substitute the sulfonic acid with a phosphonic acid group to compare charge distribution effects .
Bioisosteric Replacements : Use thioamide instead of carbamoyl to assess resistance to enzymatic hydrolysis .
In Silico Screening : Prioritize derivatives using AutoDock Vina with a curated library of 100+ analogs .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Based on analogous compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Incinerate in a licensed facility for sulfonic acid-containing waste .
Advanced: How to analyze interactions between this compound and serum albumin for pharmacokinetic profiling?
Methodological Answer:
Use fluorescence quenching assays :
Prepare human serum albumin (HSA) solutions (1–10 µM) in PBS.
Titrate with the compound (0–50 µM) and measure intrinsic tryptophan fluorescence (ex: 280 nm, em: 340 nm).
Calculate binding constants (Kₐ) via Stern-Volmer plots.
Validate with circular dichroism (CD) to check for conformational changes in HSA .
Advanced: How to address low solubility of this compound in aqueous buffers for in vivo studies?
Methodological Answer:
Prodrug Strategy : Synthesize a methyl ester of the sulfonic acid group to improve lipophilicity, which is hydrolyzed in vivo .
Formulation Optimization : Use cyclodextrin-based complexes (e.g., HP-β-CD) or lipid nanoparticles for encapsulation.
Co-Solvents : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 5% Tween-80 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
